![molecular formula C10H9ClN4O B4982039 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as CCTO, is a compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. CCTO belongs to the class of triazine compounds, which are known for their diverse biological activities and chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of various protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, this compound has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potent antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to fully understand the toxicity and safety profile of this compound.
Orientations Futures
There are several future directions for the research on 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one. One direction is to further investigate the mechanism of action of this compound, particularly its inhibition of topoisomerase II and protein kinases. Another direction is to explore the potential applications of this compound in other fields, such as material science and agriculture. In addition, further studies are needed to fully understand the toxicity and safety profile of this compound, as well as its pharmacokinetics and pharmacodynamics. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new drugs and materials.
Méthodes De Synthèse
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using various methods, including the reaction of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine and the reaction of 3-chloroaniline with cyanuric chloride. The former method involves the condensation of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine in the presence of a base such as potassium carbonate or sodium hydroxide. The latter method involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base such as triethylamine or pyridine. Both methods yield this compound as a white crystalline solid with a melting point of 244-246°C.
Applications De Recherche Scientifique
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. In agriculture, this compound has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. In material science, this compound has been shown to exhibit ferroelectric and dielectric properties, making it a potential candidate for the development of new electronic devices.
Propriétés
IUPAC Name |
5-(3-chloroanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(13-10(16)15-14-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZREEQKQCBYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
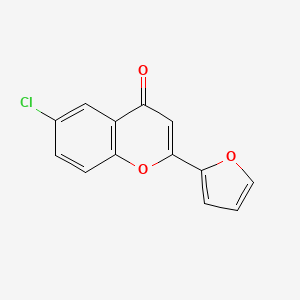
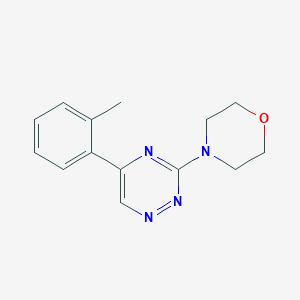
![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)
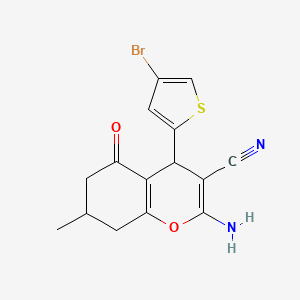
![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
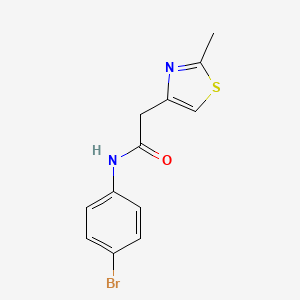
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
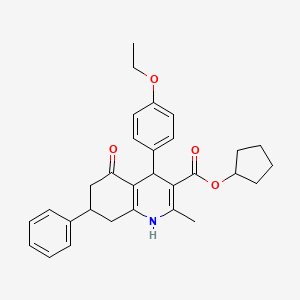
![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
